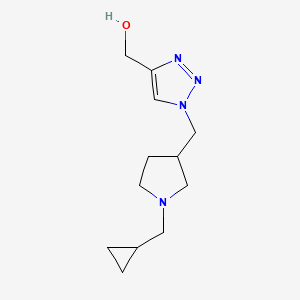

(1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Descripción

Propiedades

IUPAC Name |

[1-[[1-(cyclopropylmethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c17-9-12-8-16(14-13-12)7-11-3-4-15(6-11)5-10-1-2-10/h8,10-11,17H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKENFRWTVJJVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)CN3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS Number: 2098076-13-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H20N4O

- Molecular Weight : 236.31 g/mol

- Purity : Typically 95%.

The triazole ring in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclopropylmethyl and pyrrolidinyl moieties suggests potential interactions with neurotransmitter systems and other cellular pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Properties

Triazoles have been investigated for their anticancer effects. Specifically, compounds targeting kinases involved in cancer progression have shown promise. For instance, a related triazole compound was reported to inhibit CDK4/6, which are critical in cell cycle regulation .

Neuropharmacological Effects

The pyrrolidine structure is associated with neuroactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems such as serotonin and dopamine, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Interaction and Modulation

The compound has been shown to interact with enzymes involved in peptide synthesis, potentially acting as a chiral auxiliary. This interaction is crucial for developing new synthetic pathways in organic chemistry and biochemistry.

Cell Signaling Pathways

Research indicates that (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can modulate various cell signaling pathways. It influences gene expression and cellular metabolism by interacting with signaling proteins, which can lead to altered cellular responses.

Cellular Effects

Stability and Degradation

The stability of this compound under different conditions is vital for its application in laboratory settings. It remains stable at neutral pH and room temperature but may degrade under acidic or basic conditions. Understanding these parameters is essential for its effective use in experiments.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage in animal models. Lower doses may enhance enzyme activity or improve cellular functions, while higher doses could lead to adverse effects. This dosage-dependent behavior highlights the need for careful consideration in experimental design.

Pharmacological Insights

Metabolic Pathways

The compound participates in several metabolic pathways, interacting with cytochrome P450 enzymes responsible for its biotransformation. This interaction is crucial for predicting the pharmacokinetics of the compound and its potential therapeutic applications.

Transport Mechanisms

Transport and distribution within cells are mediated by specific transporters and binding proteins, allowing the compound to accumulate in targeted cellular compartments. This characteristic is particularly relevant for drug development, as it can enhance the efficacy of therapeutic agents.

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| Effects on Enzyme Activity | Demonstrated that the compound enhances the activity of certain enzymes involved in metabolic processes. | Suggests potential use in metabolic disorders or enzyme replacement therapies. |

| Cellular Uptake Mechanisms | Identified specific transporters responsible for the uptake of the compound into cells. | Provides insights into optimizing delivery methods for therapeutic applications. |

| Impact on Gene Expression | Showed that treatment with the compound altered gene expression profiles related to stress response pathways. | Indicates potential applications in cancer therapy or stress-related diseases. |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CID 86262648)

- Molecular Formula : C₇H₁₂N₄O

- Structural Differences : Lacks the cyclopropylmethyl substituent on the pyrrolidine ring.

- Properties: Polarity: Higher due to reduced hydrophobic character.

- Synthetic Relevance : Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method .

Comparison : The target compound’s cyclopropylmethyl group increases lipophilicity (predicted logP ~1.5 vs. ~0.8 for CID 86262648), which could enhance blood-brain barrier penetration or protein binding .

Triazole Derivatives in Kinase Inhibitors

Pyrazole-Based Analogues

[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol

- Molecular Formula : C₁₆H₁₅N₃O

- Structural Differences : Replaces triazole with pyrazole; substitutes pyrrolidine with aromatic groups (4-methylphenyl and pyridinyl).

- Properties :

- Aromaticity : Enhances π-π stacking but reduces solubility (predicted aqueous solubility ~0.1 mg/mL vs. ~5 mg/mL for the target compound).

- Electronic Effects : Pyridinyl groups may improve metal-coordination capacity.

Comparison : The target compound’s aliphatic substituents likely reduce cytotoxicity risks associated with aromatic systems while maintaining moderate solubility .

Physicochemical and Computational Comparisons

Molecular Fingerprint Analysis

Using Morgan fingerprints (radius=2) and Tanimoto similarity:

- Target vs. CID 86262648 : Similarity score ~0.65 (moderate structural overlap).

- Target vs. Pyrazole Derivative : Score ~0.25 (low similarity due to core heterocycle differences).

Implications : Virtual screening would classify CID 86262648 as a closer analog, aligning with the similar property principle . However, the cyclopropylmethyl group in the target compound may introduce activity cliffs, necessitating experimental validation .

Predicted ADME Properties

| Property | Target Compound | CID 86262648 | Pyrazole Derivative |

|---|---|---|---|

| logP | 1.5 | 0.8 | 2.2 |

| Water Solubility | ~5 mg/mL | ~10 mg/mL | ~0.1 mg/mL |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Métodos De Preparación

General Synthetic Strategy

The preparation typically involves:

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition (click chemistry).

- Attachment of the cyclopropylmethyl-substituted pyrrolidine to the triazole ring via a methylene linker.

- Introduction of the hydroxymethyl group at the 4-position of the triazole ring.

This synthetic route is modular, allowing for the assembly of complex triazole derivatives with pyrrolidine substituents.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for constructing 1,2,3-triazoles. This reaction is highly regioselective, efficient, and compatible with various functional groups.

- Reaction conditions: Typically performed in solvents such as ethanol, acetonitrile, or 2-methyltetrahydrofuran (2-Me-THF) with copper sulfate and sodium ascorbate as the Cu(I) source.

- Optimization: Microwave irradiation and ultrasound have been explored to improve yield and reduce reaction time.

- Yields: Reported yields for triazole formation range from 40% to 98% depending on substituents and conditions.

| Entry | Solvent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile/H2O | CuSO4/ascorbate | Reflux, 12 h | 4 |

| 2 | Ethanol | Cu(I) | Reflux | 44 |

| 3 | 2-Me-THF | Cu(I) | Reflux | 61 |

| 4 | 2-Me-THF | Cu(I) | Microwave, 100°C, 300 W | 17 |

Table 1: Yields of triazole formation under various conditions (adapted from).

Functionalization of Pyrrolidine Ring

The pyrrolidine moiety substituted with a cyclopropylmethyl group is typically prepared or commercially sourced. Its attachment to the triazole ring can be achieved by:

- Alkylation of the triazole nitrogen or carbon with a suitable bromomethyl or chloromethyl pyrrolidine derivative.

- Reductive amination or nucleophilic substitution reactions to link the pyrrolidine to the triazole methylene carbon.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the triazole ring can be introduced by:

- Using a hydroxymethyl-substituted alkyne in the CuAAC reaction.

- Post-cycloaddition functionalization such as hydroxymethylation via formaldehyde addition under basic or acidic catalysis.

Catalysts and Green Chemistry Considerations

Recent studies emphasize the use of eco-friendly catalysts and solvents:

- Copper catalysts in aqueous ethanol or 2-Me-THF.

- Ultrasound irradiation to accelerate reactions and improve yields.

- Avoidance of harsh reagents and conditions to comply with green chemistry principles.

Representative Preparation Protocol (Hypothetical Based on Literature)

Synthesis of Azide Intermediate:

- Prepare 3-(cyclopropylmethyl)pyrrolidine derivative bearing an azide group via nucleophilic substitution of a halide precursor.

-

- Mix the azide intermediate with propargyl alcohol (providing the hydroxymethyl group) in 50% ethanol.

- Add CuSO4 and sodium ascorbate.

- Stir at 40–60 °C for 12 h or apply ultrasound irradiation at 40 °C for 20 min to accelerate the reaction.

-

- Upon completion, cool and add water to precipitate the product.

- Filter and wash with water and ethyl acetate.

- Recrystallize from ethanol to obtain pure (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol.

Analytical Characterization

- NMR (1H, 13C): Confirms the triazole ring formation and substitution pattern.

- IR Spectroscopy: Shows characteristic triazole and hydroxyl group absorptions.

- Mass Spectrometry (ESI-MS): Confirms molecular weight (236.31 g/mol).

- Purity: Typically ≥95% as determined by HPLC.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Azide synthesis | Halide pyrrolidine + NaN3 | Nucleophilic substitution | 70–85 (typical) |

| CuAAC cycloaddition | Azide + propargyl alcohol, CuSO4/ascorbate, 50% EtOH, 40 °C, 12 h or ultrasound 20 min | Click chemistry, regioselective | 40–95 |

| Purification | Filtration, washing, recrystallization | Ethanol solvent | High purity |

| Characterization | NMR, IR, MS | Confirms structure and purity | — |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (1-((1-(cyclopropylmethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

- Methodology :

- Step 1 : Cyclopropane derivative introduction via alkylation of pyrrolidine with cyclopropylmethyl halides, followed by purification via recrystallization (e.g., methanol as solvent) .

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Optimize reaction time (25–30 hours reflux) and solvent (xylene/ethanol mixtures) to enhance yield .

- Step 3 : Hydroxymethylation at the triazole 4-position using formaldehyde under acidic conditions, followed by column chromatography for isolation .

- Key Challenges : Minimizing byproducts during cyclopropane coupling and ensuring regioselectivity in CuAAC .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR : Confirm cyclopropane (δ 0.5–1.5 ppm) and triazole (δ 7.5–8.5 ppm) proton environments .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine and cyclopropylmethyl groups (e.g., compare with CSD-deposited triazole-pyrrolidine hybrids) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₃H₂₁N₅O) .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the cyclopropane-pyrrolidine-triazole scaffold?

- Chiral Resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers arising from the cyclopropane and pyrrolidine moieties .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling to install cyclopropylmethyl groups with >90% enantiomeric excess (ee) .

- DFT Modeling : Predict steric hindrance and transition states for cyclopropane ring formation (B3LYP/6-31G* basis set) .

Q. How does this compound interact with biological targets (e.g., antimicrobial enzymes)?

- Bioassay Design :

- MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with controls like levofloxacin .

- Enzyme Inhibition : Assess binding to cytochrome P450 or acetylcholinesterase via fluorescence quenching assays .

- Data Interpretation : Triazole’s hydrogen-bonding capacity and cyclopropane’s rigidity enhance target affinity, but steric bulk may reduce membrane permeability .

Q. How are contradictory bioactivity results across studies reconciled?

- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:

- Impurity Profiles : HPLC purity thresholds (<95% vs. >99%) significantly alter efficacy .

- Assay Conditions : Varying pH or serum content in cell media (e.g., DMEM vs. RPMI) affects solubility .

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .

Methodological Recommendations

- Synthetic Reproducibility : Document solvent drying (anhydrous Na₂SO₄) and inert atmosphere use (N₂/Ar) to prevent hydrolysis of cyclopropane .

- Computational Tools : Utilize Gaussian or ORCA for DFT studies to model triazole-pyrrolidine torsional angles and predict metabolic stability .

- Data Reporting : Include crystallographic CIF files (CCDC deposition) and NMR raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.